Tetracenomycin A2

Description

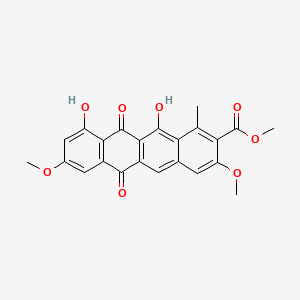

Structure

3D Structure

Properties

CAS No. |

82277-62-1 |

|---|---|

Molecular Formula |

C23H18O8 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

methyl 10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylate |

InChI |

InChI=1S/C23H18O8/c1-9-16-10(6-15(30-3)17(9)23(28)31-4)5-12-19(21(16)26)22(27)18-13(20(12)25)7-11(29-2)8-14(18)24/h5-8,24,26H,1-4H3 |

InChI Key |

BXLGPMDGOMEFBX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)OC |

Other CAS No. |

82277-62-1 |

Synonyms |

Tcm A2 tetracenomycin A2 |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Tetracenomycin A2 Production

Elucidation of the Type II Polyketide Biosynthetic Pathway Leading to Tetracenomycin A2

The formation of this compound is a classic example of Type II polyketide biosynthesis. This pathway has been a model system for understanding how bacteria construct complex aromatic molecules. The core of this process involves the iterative condensation of simple carboxylic acid units to build the polyketide backbone.

Identification and Characterization of Polyketide Synthase (PKS) Genes (e.g., tcmK, tcmL) and Architectures

The initial steps in this compound biosynthesis are catalyzed by a set of enzymes encoded by the PKS genes. Key components of this machinery include the ketosynthase subunits, which are responsible for the chain elongation reactions.

The minimal PKS required for the synthesis of the polyketide backbone of the tetracenomycin family of compounds consists of proteins encoded by the tcmK, tcmL, and tcmM genes. string-db.org Specifically, TcmK and TcmL are the ketosynthase/chain length factor (KS/CLF) components, which work in conjunction with the acyl carrier protein (ACP) encoded by tcmM. string-db.org This minimal PKS complex catalyzes the condensation of one molecule of acetyl-CoA with nine molecules of malonyl-CoA to form the initial polyketide chain.

Table 1: Key Polyketide Synthase Genes in Tetracenomycin Biosynthesis

| Gene | Protein Product | Function |

| tcmK | TcmK | Beta-ketoacyl-ACP synthase I (Ketosynthase α) string-db.org |

| tcmL | TcmL | Beta-ketoacyl-ACP synthase II (Chain length factor) string-db.org |

| tcmM | TcmM | Acyl Carrier Protein (ACP) string-db.org |

The architecture of this Type II PKS is dissociative, meaning the enzymes are individual proteins that form a complex to carry out the biosynthesis, as opposed to the large, multifunctional enzymes of Type I PKS systems.

Role of Post-PKS Modifying Enzymes in this compound Formation

Following the creation of the polyketide backbone by the PKS, a series of tailoring enzymes, including O-methyltransferases and hydroxylases, modify the intermediate to produce the final this compound structure.

O-methylation is a critical step in the biosynthesis of this compound. The biosynthesis of this compound diverges from that of other tetracenomycins at the intermediate tetracenomycin B3. The enzyme TcmO, an 8-O-methyltransferase, catalyzes the O-methylation at the 8-position of tetracenomycin B3 to form tetracenomycin E. Subsequently, TcmP, a 9-O-methyltransferase, acts on tetracenomycin E to yield this compound.

Table 2: O-Methyltransferases in this compound Biosynthesis

| Gene | Protein Product | Function | Substrate | Product |

| tcmO | TcmO | 8-O-methyltransferase string-db.org | Tetracenomycin B3 | Tetracenomycin E |

| tcmP | TcmP | O-methyltransferase string-db.org | Tetracenomycin E | This compound |

It's noteworthy that in the biosynthesis of the related compound elloramycin (B1244480), 8-O-methylation does not occur as this position is glycosylated. Instead, the TcmP homolog, ElmP, directly methylates tetracenomycin B3 at the 9-position.

While not directly involved in the formation of this compound, the hydroxylase TcmG is a key enzyme that acts on this compound to produce the more complex antibiotic, Tetracenomycin C. string-db.org TcmG, and its homolog ElmG from Streptomyces olivaceus, are monooxygenase-dioxygenases that catalyze a remarkable triple hydroxylation of this compound at positions C-4, C-4a, and C-12a. string-db.org This reaction converts this compound into Tetracenomycin C.

The reaction mechanism is unusual, involving a monooxygenase reaction followed by a dioxygenase reaction. Isotopic labeling studies have shown that the hydroxyl groups at C-4 and C-12a are derived from two separate molecules of O₂, while the hydroxyl group at C-4a comes from a water molecule. TcmG can utilize either NADH or NADPH as an electron donor, though it shows a preference for NADPH under physiological conditions. The optimal pH for this enzymatic activity is between 9.0 and 9.5.

Investigations into O-Methyltransferases (e.g., TcmP, TcmO)

Investigation of Precursor Utilization and Metabolic Flux

The production of this compound is dependent on the supply of primary metabolic precursors, namely acetyl-CoA and malonyl-CoA. The biosynthesis requires one molecule of acetyl-CoA and nine molecules of malonyl-CoA. Enhancing the intracellular pools of these precursors has been a strategy to increase the yield of tetracenomycins.

Studies have shown that overexpressing genes such as those for acetyl-CoA carboxylase (accA2BE), which converts acetyl-CoA to malonyl-CoA, can increase the production of tetracenomycin compounds. In one study, introducing the entire tetracenomycin biosynthetic pathway into an industrial strain of Streptomyces cinnamonensis resulted in the production of 4.35 g/L of this compound. This suggests that the host strain could provide sufficient precursors for both its native polyketide production and the heterologous tetracenomycin pathway. However, significant metabolic flux can be diverted towards other related compounds, which can limit the yield of a specific desired analog.

Genetic Organization and Regulation of the Tetracenomycin Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are clustered together on the chromosome of the producing organism, Streptomyces glaucescens. This organization facilitates the coordinated expression of the biosynthetic pathway. The tcm gene cluster contains not only the PKS and modifying enzyme genes but also genes involved in regulation and resistance.

The transcriptional regulation of the tcm gene cluster is complex. For instance, the tcmAR locus contains genes that encode a repressor and a resistance protein, controlling the expression of the biosynthetic genes and providing self-resistance to the produced antibiotic. The tight regulation ensures that the antibiotic is produced at the appropriate time and that the producing organism is protected from its effects.

Analysis of Regulatory Genes and Elements

The production of tetracenomycin is tightly controlled at the genetic level, primarily through a system involving repressor proteins and resistance mechanisms. In the tetracenomycin C (TCM C) biosynthetic gene cluster of Streptomyces glaucescens, a key regulatory locus, tcmAR, has been identified. secondarymetabolites.org This locus contains two divergently transcribed genes, tcmA and tcmR.

The tcmR gene encodes a repressor protein, TcmR, which belongs to the TetR family of transcriptional regulators. The TcmR protein binds to specific operator sites within the intergenic region between tcmA and tcmR, effectively repressing the transcription of both genes. researchgate.net The tcmA gene product shares sequence similarity with proteins that function as metabolite export pumps, suggesting its role is to confer self-resistance by actively transporting tetracenomycin out of the cell. The expression of tcmA is inducible by Tetracenomycin C; when the antibiotic is present, it binds to the TcmR repressor, causing a conformational change that releases TcmR from the DNA. researchgate.net This de-repression allows for the transcription of the tcmA export pump, protecting the producing organism from its own cytotoxic metabolite. Inactivation of the tcmR gene leads to the constitutive expression of tcmA. researchgate.net

| Gene | Encoded Protein | Function | Organism | Citations |

| tcmR | TcmR | Transcriptional repressor (TetR family) | Streptomyces glaucescens | secondarymetabolites.org |

| tcmA | TcmA | Resistance/export protein | Streptomyces glaucescens | secondarymetabolites.org |

Transcriptional and Translational Control Mechanisms

The expression of the tetracenomycin biosynthetic genes is managed by a sophisticated network of promoters and regulatory proteins. Transcriptional analysis of the tcm gene cluster in S. glaucescens has revealed the presence of two divergent promoters located in the intergenic region between the tcmP and tcmG genes. nih.gov It is proposed that one of these promoters directs the transcription of a large polycistronic message, potentially a tcmGHIJKLMNO operon, which would encode the majority of the pathway's structural enzymes. nih.gov The other promoter controls the transcription of tcmP, which encodes an O-methyltransferase responsible for converting Tetracenomycin E into this compound. researchgate.netnih.gov A single T-to-G transversion mutation (tcmIc) within the -10 region of the tcmG promoter was found to significantly reduce promoter activity, highlighting its critical role in initiating transcription of the downstream biosynthetic genes. nih.gov

Heterologous Expression and Pathway Engineering for Biosynthetic Studies

Heterologous expression, the process of introducing a gene cluster from its native producer into a more tractable surrogate host, has been a cornerstone of research into this compound and its analogs. This approach not only facilitates the study of gene function but also enables pathway engineering to improve yields and generate novel compounds.

Strategies for Reconstitution of Biosynthetic Pathways in Surrogate Hosts (e.g., Streptomyces coelicolor)

Streptomyces coelicolor and Streptomyces lividans have been extensively used as surrogate hosts for the tetracenomycin and related elloramycin biosynthetic pathways. A particularly effective host is S. coelicolor M1146, an engineered strain from which four major native secondary metabolite gene clusters have been deleted. This genetic modification minimizes competition for common precursors, such as acetyl-CoA and malonyl-CoA, thereby channeling metabolic resources towards the production of the heterologously expressed polyketide.

A key tool for these studies is the cosmid 16F4, which carries a significant portion of the elloramycin biosynthetic gene cluster from Streptomyces olivaceus. Expression of this cosmid in a surrogate host leads to the production of 8-demethyltetracenomycin C (8-DMTC), a direct precursor to this compound and other analogs. To improve genetic stability and consistent expression, an integrating version of this cosmid, cos16F4iE, was developed. This vector integrates into the chromosome of the host strain, such as S. coelicolor M1146, ensuring stable maintenance of the biosynthetic genes.

Modern synthetic biology tools, such as the BioBricks® standard, have been adapted for use in Streptomyces. acs.org This has facilitated the development of toolboxes of genetic parts, including a series of integrating expression vectors based on different actinophage integrase systems (e.g., ϕC31, VWB, TG1, and SV1). These systems allow for the stable, site-specific integration of genes and entire biosynthetic cassettes into the host chromosome, enabling complex pathway engineering and reconstitution.

| Host Strain | Vector System | Expressed Genes/Cluster | Purpose | Citations |

| Streptomyces lividans TK24 | Cosmid (cos16F4) | Elloramycin gene cluster | Production of 8-DMTC and glycosylated analogs | |

| Streptomyces coelicolor M1146 | Integrating Cosmid (cos16F4iE) | Elloramycin gene cluster | Stable production of 8-DMTC | acs.org |

| S. coelicolor M1146::cos16F4iE | Integrating Vectors (VWB, TG1, SV1-based) | vhb, accA2BE, tcmO, tcmD, urdE | Precursor supply enhancement and analog generation | |

| Streptomyces albus 16F4 | Multicopy Plasmid | Deoxysugar gene clusters + cos16F4 | Generation of novel glycosylated tetracenomycins |

Directed Evolution and Rational Mutagenesis of Biosynthetic Enzymes

Rational design and directed evolution are powerful strategies for modifying the function of biosynthetic enzymes to alter the final product's structure. These approaches rely on a deep understanding of enzyme structure and mechanism.

The crystal structure of the tetracenomycin aromatase/cyclase (Tcm ARO/CYC), which is the N-terminal domain of the TcmN protein, has been solved. This enzyme catalyzes the specific folding and cyclization of the nascent polyketide chain. researchgate.net The structure revealed a distinct interior pocket where the substrate is bound and oriented. Through rational, structure-guided mutagenesis, researchers have successfully altered the product profile of the PKS. For instance, mutating key amino acid residues within this pocket, such as Arg-69 and Tyr-35, disrupted the normal cyclization pattern, leading to the formation of alternative aromatic polyketides.

Similarly, the polyketide chain length factor (CLF), which forms a heterodimer with the ketosynthase (KS), has been a target for rational mutagenesis. The CLF is crucial for determining the number of extension cycles and thus the final length of the polyketide backbone. By mutating key "gatekeeper" residues at the KS/CLF interface, researchers were able to convert the decaketide (C20) synthase of the tetracenomycin pathway into an octaketide (C16) synthase, and vice versa.

| Enzyme Target | Type of Mutagenesis | Key Residues | Outcome | Citations |

| Tcm ARO/CYC (from TcmN) | Rational Design | Arg-69, Tyr-35, Trp-108, Gln-110 | Altered polyketide cyclization, production of different aromatic compounds | researchgate.net |

| Tcm CLF (Chain Length Factor) | Rational Design | G116T | Changed polyketide chain length from C20 (decaketide) to C16 (octaketide) |

Combinatorial Biosynthesis for Diversification of Tetracenomycin Analogs

Combinatorial biosynthesis involves mixing and matching genes from different biosynthetic pathways to create "unnatural" natural products. This strategy has been exceptionally successful in diversifying the tetracenomycin scaffold. A pivotal enzyme in this effort is the glycosyltransferase ElmGT, encoded within the elloramycin gene cluster. ElmGT is responsible for attaching a TDP-L-rhamnose sugar to the C-8 position of the 8-DMTC aglycone. Crucially, ElmGT exhibits remarkable substrate flexibility, capable of recognizing and transferring a wide array of TDP-activated deoxysugars. acs.org

Researchers have exploited this promiscuity by co-expressing the 8-DMTC-producing host (S. lividans or S. coelicolor harboring cos16F4) with plasmids carrying biosynthetic gene clusters for various "foreign" deoxysugars. This has resulted in the generation of a large library of novel tetracenomycin analogs glycosylated with sugars such as D-olivose, L-rhodinose, D-mycarose, D-digitoxose, and even ketosugars. acs.org

In addition to glycosylation, the tetracenomycin aglycone itself has been modified through combinatorial biosynthesis. By introducing tailoring enzymes from other pathways, new functionalities have been added. For example, co-expression of the 8-O-methyltransferase tcmO and the 12-O-methyltransferase tcmD leads to the production of the more potent analogs Tetracenomycin C and Tetracenomycin X, respectively. Furthermore, expressing the oxygenase urdE alongside tcmO resulted in the creation of 6-hydroxy-tetracenomycin C. These efforts demonstrate the modularity of polyketide biosynthesis and provide a robust platform for generating chemical diversity.

| Precursor Compound | Heterologous Gene(s) Expressed | Gene Product(s) | Resulting Analog | Citations |

| 8-demethyltetracenomycin C | tcmP | 9-O-methyltransferase | This compound | researchgate.net |

| This compound | tcmG | Oxygenase | Tetracenomycin C | researchgate.net |

| 8-demethyltetracenomycin C | tcmO, tcmP, elmG | 8-O-methyltransferase, 9-O-methyltransferase, Oxygenase | Tetracenomycin C | |

| Tetracenomycin C | tcmD | 12-O-methyltransferase | Tetracenomycin X | |

| Tetracenomycin C | urdE | Oxygenase | 6-hydroxy-tetracenomycin C | |

| 8-demethyltetracenomycin C | mtmDE (mithramycin pathway) | TDP-D-olivose biosynthesis | 8-demethyl-8-O-β-D-olivosyl-tetracenomycin C | acs.org |

| 8-demethyltetracenomycin C | desIII-IV (pikromycin pathway) | TDP-D-desosamine biosynthesis | 8-demethyl-8-O-β-D-digitoxosyl-tetracenomycin C | acs.org |

| 8-demethyltetracenomycin C | pKOL (ole genes) | NDP-4-keto-L-olivose biosynthesis | 8-demethyl-8-(4′-keto)-α-L-olivosyl-tetracenomycin C | acs.org |

Molecular Mechanisms of Action of Tetracenomycin A2

Interrogation of Molecular Targets and Binding Interactions

The antimicrobial activity of Tetracenomycin A2 and its analogs stems from their ability to bind to specific macromolecular structures within bacterial cells, leading to the disruption of essential cellular processes.

Identification of Macromolecular Binding Partners (e.g., Nucleic Acids, Ribosomes, Proteins)

Initial hypotheses suggested that, like other aromatic polyketides such as doxorubicin (B1662922), tetracenomycins might act by inducing DNA damage. However, subsequent research has revealed that the primary target of this class of antibiotics is the ribosome, the cellular machinery responsible for protein synthesis. While some members of the broader tetracenomycin family exhibit different primary targets, the focus of recent studies has been on their interaction with the ribosome.

Contrary to initial beliefs and despite structural similarities to tetracyclines which bind to the small ribosomal subunit (30S), Tetracenomycin X (TcmX) has been shown to be a potent inhibitor of protein synthesis by binding to the large ribosomal subunit (50S). This binding occurs within the polypeptide exit tunnel (NPET), a distinct site from other ribosome-targeting antibiotics like macrolides. utupub.fi This unique binding location means there is no cross-resistance with other antibiotic classes. utupub.fi

The inhibitory action of TcmX is context-dependent, primarily stalling translation at specific dipeptide motifs, particularly Gln-Lys (QK) sequences, in the nascent polypeptide chain. researchgate.net This sequence-specific inhibition is a key feature of its mechanism. The binding of TcmX near the peptidyl transferase center (PTC) on the large ribosomal subunit sequesters the 3' end of the peptidyl-tRNA, preventing peptide bond formation. The 4-hydroxyl group on the tetracenomycin structure has been identified as crucial for this ribosome binding and subsequent inhibition of protein synthesis.

Table 1: Comparison of Ribosomal Binding Sites

| Antibiotic Class | Ribosomal Subunit Target | Binding Location |

|---|---|---|

| Tetracenomycins (e.g., TcmX) | Large (50S) | Polypeptide Exit Tunnel (NPET) |

| Tetracyclines | Small (30S) | A-site |

DNA Replication and Transcription Interference

Structural Biology of Tetracenomycin-Target Complexes (e.g., Cryo-EM studies of ribosome complexes)

High-resolution cryogenic electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of tetracenomycin interaction with the ribosome. Cryo-EM structures of TcmX bound to both prokaryotic 70S and eukaryotic 80S ribosomes have revealed the precise binding site. The tetracyclic core of TcmX stacks onto a non-canonical base pair formed by residues U2586 and U1782 of the 23S ribosomal RNA (rRNA) in E. coli.

These structural studies show that TcmX binding induces a conformational change in the ribosome, which, in conjunction with a specific nascent peptide sequence (QK motif), leads to the arrest of translation. The structure of a 70S-MAAAPQKC-TcmX complex, resolved at 2.7 Å, shows a highly disrupted peptidyl transferase center, stabilized by a network of interactions involving the nascent chain, the P-site tRNA, and TcmX. This detailed structural information provides a foundation for the structure-guided design of new tetracenomycin-based antibiotics with improved specificity and efficacy.

Cellular Perturbations Induced by this compound in Microorganisms

The binding of this compound and its analogs to their molecular targets triggers a cascade of cellular disruptions, ultimately leading to the inhibition of bacterial growth and, in some cases, cell death.

Effects on Protein Synthesis and Enzyme Activities

This compound is an intermediate in the biosynthesis of the antibiotic tetracenomycin C. uniprot.org While much of the detailed research on protein synthesis inhibition has focused on its derivative, tetracenomycin X (TcmX), the broader class of tetracenomycins, including TcmX, are known to target the bacterial ribosome. acs.org

Research indicates that tetracenomycins inhibit protein synthesis by binding to the large ribosomal subunit within the polypeptide exit tunnel. acs.org This is a distinct binding site compared to other well-known ribosome-targeting antibiotics like tetracyclines and macrolides. Specifically, studies on TcmX have shown that it doesn't cause a complete halt of all protein synthesis but rather induces context-dependent stalling of the ribosome. This stalling is particularly prominent when a Gln-Lys (QK) motif is at the C-terminus of the nascent polypeptide chain. The mechanism involves TcmX sequestering the 3' adenosine (B11128) of the peptidyl-tRNA carrying Lysine within the drug-occupied exit tunnel, thereby inhibiting the formation of the next peptide bond. While TcmX shows this specific activity, the general mechanism of inhibiting protein synthesis is considered a characteristic of the tetracenomycin class.

In terms of enzyme activities, this compound serves as a substrate for the enzyme this compound monooxygenase-dioxygenase (TcmG) from Streptomyces glaucescens. This enzyme catalyzes the triple hydroxylation of this compound at positions C-4, C-4a, and C-12a to produce tetracenomycin C. TcmG is a flavoprotein that can utilize either NADH or NADPH as an electron donor, though it shows a preference for NADPH under physiological conditions. The enzyme exhibits optimal activity at a pH of 9.0-9.5.

Furthermore, this compound is the product of a methylation reaction catalyzed by the O-methyltransferase TcmP, which methylates the C-9 carboxy group of tetracenomycin E. uniprot.org

Table 1: Kinetic Parameters of this compound Monooxygenase-dioxygenase (TcmG)

| Substrate | Apparent K'm (μM) | Apparent V'max (nmol/min/mg) |

|---|---|---|

| This compound | 1.81 ± 0.38 | 14.7 ± 1.1 |

| NADH | 260 ± 19 | Not Reported |

| NADPH | 82.1 ± 17 | Not Reported |

Data sourced from Shen & Hutchinson (1994) as cited in UniProt.

Downstream Cellular Responses and Signal Transduction Pathways in Bacteria

The primary mechanism of action of the tetracenomycin class of antibiotics, the inhibition of protein synthesis, triggers a cascade of downstream cellular responses in bacteria. By targeting the ribosome, these compounds interfere with a fundamental cellular process, leading to the inhibition of bacterial growth and proliferation.

Bacterial cells possess intricate signal transduction systems, often in the form of two-component systems (TCSs), to sense and respond to environmental stresses, including the presence of antibiotics. These pathways typically consist of a sensor kinase that detects a specific signal and a response regulator that mediates the cellular response. When a process like protein synthesis is inhibited by an antibiotic, it can be perceived as a stress signal, activating specific signal transduction pathways.

While direct studies detailing the specific signal transduction pathways activated by this compound are limited, the general bacterial response to ribosome-inhibiting antibiotics involves the activation of stress response pathways. These responses can include the upregulation of genes involved in antibiotic efflux, modification of the antibiotic target, or the production of enzymes that inactivate the antibiotic. For instance, bacteria have evolved various mechanisms to counteract ribosome-targeting antibiotics, such as mutations in the ribosomal RNA or proteins that reduce drug binding.

The inhibition of protein synthesis by tetracenomycins would likely lead to a general downregulation of many cellular functions that are dependent on a continuous supply of new proteins. This would impact processes such as cell division, metabolism, and cell wall synthesis. The disruption of these essential functions ultimately contributes to the bacteriostatic or bactericidal effect of the antibiotic. It is important to note that while tetracenomycins show antibacterial activity, some have also exhibited cytotoxicity towards human cell lines, which is a critical consideration in the development of new antibiotics based on this scaffold.

Chemical Synthesis Strategies for Tetracenomycin A2 and Analogs

Total Synthesis Approaches to Tetracenomycin A2

The total synthesis of this compound has been achieved through various methodologies, primarily centered around the strategic construction of its tetracyclic framework. Early syntheses established the feasibility of building this complex molecule from simple precursors, while later approaches have refined the efficiency and elegance of the synthetic routes.

The first total syntheses of this compound, along with its relatives Tetracenomycin D, B1, and B2, were accomplished through a regioselective sequence founded on cycloaddition methodology. A more recent and notable strategy employs a tandem conjugate addition-Dieckmann condensation reaction.

A key retrosynthetic disconnection in this tandem approach breaks down the tetracyclic core into a strategically designed cyclization substrate. The synthesis begins with the assembly of this substrate, which already contains the majority of the carbon framework. The crucial step involves treating this substrate with a Gilman cuprate (B13416276) (Me₂CuLi), which initiates a tandem sequence of conjugate addition followed by a Dieckmann condensation to construct the polyketide system. This sequence efficiently forms the anthracene (B1667546) core of the molecule.

An important aspect of this strategy is the use of a phenolic acetate (B1210297) protecting group. This group ensures the chemoselective oxidation of the terminal ring to the corresponding quinone, which is a key intermediate. This quinone intermediate intercepts a previously reported synthesis of this compound, thereby completing the formal synthesis. The success of this oxidation step is highly dependent on the electron-withdrawing nature of the acetate group, which prevents oxidation at the central anthracene ring.

Table 1: Key Methodologies in this compound Total Synthesis

| Methodology | Key Reactions | Starting Materials/Key Intermediates | Reference |

|---|---|---|---|

| Cycloaddition Approach | Cycloaddition reactions | Benzocyclobutene derivatives |

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of complex natural products like this compound. In the context of related polyketide syntheses, stereocontrol for constructing new chiral centers has been managed through methods like chelation-controlled Grignard reactions and acid-catalyzed epoxide ring openings for tetrahydropyran (B127337) synthesis. While this compound itself is achiral, the synthesis of its chiral derivatives and related compounds relies heavily on such stereocontrolling strategies.

Regioselectivity is a central challenge in assembling the tetracenomycin framework. The tandem conjugate addition-Dieckmann condensation approach demonstrates excellent regioselectivity in the formation of the anthracene system. Furthermore, the regioselectivity of the final oxidation to form the quinone ring is controlled by the strategic placement of a phenolic acetate protecting group. In other approaches, cycloaddition reactions have been employed to achieve an efficient and regioselective sequence for building the molecular skeleton. The inherent reactivity of different positions on the aromatic rings must be carefully managed. For instance, in the functionalization of pyrene, a related polyaromatic hydrocarbon, electrophilic aromatic substitution reactions are directed to specific positions, while the K-region exhibits alkene-like reactivity, allowing for controlled, regioselective functionalization. Such principles of regiocontrol are fundamental to the successful synthesis of complex aromatic polyketides.

Key Retrosynthetic Disconnections and Synthetic Methodologies

Semi-Synthesis and Chemoenzymatic Approaches for Structural Diversification

Semi-synthesis and chemoenzymatic methods offer powerful tools for generating analogs of this compound, providing access to novel structures that would be difficult to obtain through total synthesis or purely biological methods. These approaches leverage the core scaffold of natural products, modifying them chemically or enzymatically to explore structure-activity relationships.

The biosynthesis of Tetracenomycin C from this compound involves a triple hydroxylation catalyzed by the TcmG oxygenase, a flavoprotein hydroxylase. uniprot.org This enzymatic transformation represents a key target for chemoenzymatic strategies. By isolating and utilizing enzymes like TcmG, it is possible to perform specific and selective transformations on the this compound scaffold or related synthetic intermediates. uniprot.org For example, the heterologous expression of the tcmG gene in Streptomyces lividans has been used to characterize the this compound oxygenase, demonstrating the potential for using whole-cell systems or isolated enzymes for diversification.

Furthermore, combinatorial biosynthesis, which involves expressing genes from different biosynthetic pathways in a host organism, has been used to create new tetracenomycin derivatives. A "BioBricks" genetic toolbox has been developed to facilitate the metabolic engineering of the tetracenomycin pathway in host strains like Streptomyces coelicolor. This platform allows for the introduction of various tailoring enzymes, such as methyltransferases and oxygenases from different pathways, to modify the tetracenomycin core. This approach has successfully generated analogs like Tetracenomycin X, demonstrating its utility in producing novel, potent compounds.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The structural complexity of this compound and its congeners has stimulated the development of new synthetic methods with broader applications in organic chemistry. The pursuit of these molecules has served as a testing ground for novel reactions and strategies for constructing highly functionalized, polycyclic aromatic systems.

One such development is a general method for the synthesis of electron-deficient ortho-quinones, a key structural motif in many polyketides, through the direct oxidation of phenols. This reaction is made possible by a novel bidentate nitrogen-ligated iodine(V) reagent, which provides excellent regioselectivity for the ortho-quinone over the para isomer. This methodology addresses a significant challenge in organic synthesis and provides a facile, one-pot route to densely functionalized catechols.

The tandem conjugate addition-Dieckmann condensation sequence, utilized in a formal synthesis of this compound, showcases the power of tandem reactions to rapidly build molecular complexity from simpler precursors. Demonstrating the utility of this sequence for the tetracenomycin class of compounds has helped to establish its generality for accessing a wide array of structurally diverse type II polyketide frameworks.

Additionally, the challenges associated with constructing the tetracyclic core of related antibiotics have led to robust synthetic platforms, such as the convergent, single-step Michael-Claisen condensation of AB-ring and D-ring precursors to form tetracyclines. While applied to a different class, this strategy of modular synthesis, where complex molecules are assembled from key building blocks, is a powerful concept inspired by the challenges posed by natural products like this compound. These advancements in synthetic methodology, driven by the challenge of natural product synthesis, expand the toolkit available to chemists for a wide range of applications.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Tetracenomycin B1 |

| Tetracenomycin B2 |

| Tetracenomycin C |

| Tetracenomycin D |

| Tetracenomycin X |

| Gilman cuprate (Me₂CuLi) |

| Pyrene |

| Catechols |

Structure Activity Relationship Sar Studies and Analogue Development of Tetracenomycin A2

Systematic Modification of the Tetracenomycin A2 Core Structure

The modification of the tetracenomycin core has been largely achieved through biosynthetic engineering, leveraging the inherent enzymatic machinery of the producing organisms. This approach allows for the generation of a diverse library of analogues that would be challenging to produce through total chemical synthesis. mdpi.com

The generation of novel tetracenomycin derivatives has been significantly advanced by combinatorial biosynthesis. A key strategy involves the use of heterologous host organisms, such as Streptomyces coelicolor or Streptomyces lividans, engineered to express genes from the tetracenomycin and related biosynthetic pathways.

One powerful platform is the S. coelicolor M1146::cos16F4iE expression system, which contains the genes for the biosynthesis of the aglycone 8-demethyl-tetracenomycin C and a promiscuous glycosyltransferase, ElmGT. This enzyme can transfer a wide variety of TDP-deoxysugar substrates to the 8-hydroxyl group of the aglycone. By introducing "sugar plasmids" containing biosynthetic pathways for different deoxysugars into this host, researchers have successfully produced a range of new glycosylated tetracenomycins.

Examples of novel congeners synthesized through these methods include:

Glycosylated Derivatives: By expressing various deoxysugar biosynthetic cassettes, a series of analogues with different sugar moieties attached at the C-8 position have been created. These include 8-demethyl-8-O-β-d-quinovosyl-tetracenomycin C, 8-demethyl-8-O-β-d-allosyl-tetracenomycin C, and 8-demethyl-8-O-β-d-fucosyl-tetracenomycin C.

Hydroxylated Derivatives: The combination of biosynthetic gene clusters has led to further diversification. For instance, co-expression of the tetracenomycin and urdamycin biosynthetic genes resulted in the production of 6-hydroxy-tetracenomycin C, where the hydroxylation is catalyzed by the UrdE oxygenase. A novel, naturally produced congener, 6-hydroxytetracenomycin X (6-OH-TcmX), has also been isolated and characterized.

Methylated Derivatives: The biosynthesis of this compound itself involves O-methylation at the 8-position by TcmO and at the 9-position by ElmP. Engineering these methyltransferase steps can produce analogues with altered methylation patterns.

Each functional group on the tetracenomycin scaffold plays a role in defining its chemical properties and its interaction with biological targets. SAR studies have begun to elucidate the importance of these groups.

O-Methyl Groups: The O-methyl groups, particularly at the C-8 and C-12 positions in compounds like Tetracenomycin C, are thought to be critical for enhancing binding affinity to the polypeptide exit channel of the large ribosomal subunit, which is the primary molecular target.

Hydroxyl Groups: The three cis-oriented hydroxyl groups at C-4, C-4a, and C-12a in Tetracenomycin C are involved in a network of intramolecular hydrogen bonds with nearby carbonyl oxygen atoms. This helps to stabilize the conformation of the molecule. The introduction of a hydroxyl group at the C-6 position, as seen in 6-OH-TcmX, significantly alters the molecule's chromophore, affecting its spectral properties.

Glycosidic Moieties: The addition of a sugar moiety at the C-8 position dramatically alters the molecule's properties. Glycosylation generally increases polarity and can influence target recognition and cell permeability. The specific type of sugar and its stereochemistry are critical determinants of biological activity.

Synthesis of Novel this compound Derivatives and Congeners

Correlation Between Structural Features and In Vitro Biological Activities

SAR studies directly link the structural modifications of this compound analogues to their performance in biological assays, providing a roadmap for further development.

The biological activity of tetracenomycin derivatives varies significantly with their structure. The parent aglycones, Tetracenomycin C and Tetracenomycin X, are among the most potent members of the family, exhibiting activity against Gram-positive bacteria and various cancer cell lines.

Systematic modifications have revealed key trends:

Effect of Glycosylation: Glycosylation of the 8-demethyl-tetracenomycin C core has been shown to significantly reduce or eliminate cytotoxicity against human cancer cell lines. However, this modification also tends to decrease antibacterial activity. This trade-off highlights a critical challenge in separating desired antimicrobial effects from unwanted cytotoxicity.

Effect of Isomerism: The precise arrangement of functional groups is crucial. O⁴–Me-tetracenomycin C, an isomer of the potent Tetracenomycin X, was found to be completely inactive, showing no antimicrobial effects or ability to inhibit protein synthesis. This stark difference underscores the high degree of structural specificity required for interaction with the ribosomal target.

| Compound | Key Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Tetracenomycin X (TcmX) | Core Aglycone | Potent antibacterial (Gram-positive) and cytotoxic activity. | |

| 6-hydroxytetracenomycin X (6-OH-TcmX) | Addition of -OH at C-6 | Lower antimicrobial and cytotoxic activity compared to TcmX. | |

| O⁴–Me-tetracenomycin C | Isomer of TcmX (different methylation) | No antimicrobial or protein synthesis inhibition activity. | |

| Glycosylated 8-demethyl-tetracenomycin C analogues | Addition of various sugars at C-8 | Eliminated cytotoxicity but also lowered antibacterial activity. |

SAR findings provide strong support for the proposed mechanism of action and offer deeper insights into the drug-target interaction. The primary target for tetracenomycins is the ribosome. They bind within the polypeptide exit tunnel (NPET) of the large ribosomal subunit, thereby inhibiting protein synthesis.

Ribosome Binding: The consistent loss or reduction of activity upon structural modification confirms that a precise molecular shape and electronic profile are required for effective binding to the ribosomal pocket. The enhanced activity associated with C-8 and C-12 O-methylation suggests these groups make favorable contacts within the binding site.

Context-Dependent Inhibition: Studies with Tetracenomycin X have revealed a sophisticated, context-dependent mechanism of action. TcmX was shown to induce ribosome stalling specifically at QK amino acid motifs within the nascent peptide chain. This indicates that the drug's inhibitory action depends not only on its interaction with the rRNA and ribosomal proteins but also on the sequence of the polypeptide being synthesized.

Role of the Sugar Moiety: The observation that glycosylation reduces both cytotoxicity and antibacterial activity suggests the sugar moiety may influence how the molecule orients within the polypeptide exit tunnel, or it could impact its ability to reach the ribosome inside the cell. Understanding the role of the carbohydrate is a key goal for designing analogues with improved selectivity for bacterial versus eukaryotic ribosomes.

Investigation of Potency and Selectivity Modulations in Microbial Systems

Design Principles for Next-Generation this compound-Based Molecules for Research Probes

The unique structural and biological properties of the tetracenomycin scaffold make it a promising foundation for the development of chemical biology research probes. Such probes can be used to study protein synthesis, visualize cellular components, or track drug distribution.

The design of these probes is guided by several key principles:

Leveraging Intrinsic Properties: Tetracenomycins possess a natural chromophore, and modifications to the core structure, such as the 6-hydroxylation in 6-OH-TcmX, can profoundly alter their UV-absorption and fluorescence spectra. This inherent spectral sensitivity can be exploited to create fluorescent probes where changes in the environment or binding to a target modulate the signal.

Modular Design via Biosynthesis: The demonstrated success of combinatorial biosynthesis provides a modular approach to probe design. The tetracenomycin core can serve as the target recognition element and fluorophore, while different sugar moieties or other appendages can be installed to act as modulators or linkers for other functional units.

Reaction-Based Sensing: A probe can be designed as a "chemodosimeter," where a specific biological reaction (e.g., enzymatic cleavage) unmasks or activates the fluorescent signal. For example, a non-fluorescent tetracenomycin derivative could be functionalized with a group that is removed by a specific cellular enzyme, leading to a "turn-on" fluorescence response.

Targeted Delivery: By attaching specific ligands or cell-penetrating peptides, tetracenomycin-based probes can be directed to particular cell types or organelles, such as mitochondria, enabling targeted imaging and analysis. The development of a diverse library of analogues is the first step toward identifying structures that can be functionalized for this purpose without losing their fundamental binding properties.

Mechanisms of Microbial Resistance to Tetracenomycin A2

Molecular Basis of Resistance Development in Microorganisms

The development of resistance is a multifaceted process, often involving specific molecular adaptations that allow a microorganism to survive in the presence of an antibiotic. These adaptations can arise from spontaneous mutations in the bacterial genome or through the acquisition of new genetic material. For tetracycline-class antibiotics, including tetracenomycins, several key molecular strategies have been identified in resistant bacteria.

One of the most prevalent mechanisms of resistance against tetracycline (B611298) antibiotics is the active efflux of the drug from the bacterial cell. srce.hr Efflux pumps are membrane-associated transport proteins that recognize and expel a wide variety of toxic compounds, including antibiotics, from the cell's interior, thereby preventing them from reaching their intracellular targets and accumulating to effective concentrations.

These pumps are a common cause of multidrug resistance (MDR) due to their ability to transport structurally diverse molecules. Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), and the resistance-nodulation-cell division (RND) superfamily. In Gram-negative bacteria, RND pumps are particularly effective, often forming tripartite systems that span the inner membrane, periplasm, and outer membrane to expel substrates directly out of the cell. While research specifically detailing efflux pumps for Tetracenomycin A2 is limited, the widespread nature of this mechanism against other tetracyclines strongly suggests its relevance. Genes encoding efflux pumps have been identified as antibiotic resistance factors in various environments, indicating their significant role in the landscape of microbial resistance.

Table 1: Major Efflux Pump Superfamilies Involved in Antibiotic Resistance

| Efflux Pump Superfamily | Energy Source | Common Location | Role in Resistance |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | A primary driver of multidrug resistance, forming tripartite systems to expel a broad range of substrates. |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Ubiquitous in Bacteria | A large and diverse family that includes transporters for a wide array of substrates, including many antibiotics. |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Ubiquitous in Bacteria | Utilizes ATP to actively transport substrates across the cell membrane. |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Bacteria | Composed of small proteins that form homodimers or heterodimers to export toxic compounds. |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium or Proton Gradient | Bacteria and Archaea | Exports a variety of cationic drugs and toxins from the cell. |

Altering the antibiotic's molecular target is another effective strategy for conferring resistance. mdpi.com For many antibiotics that inhibit protein synthesis, including those in the tetracycline family, the ribosome is the primary target. biorxiv.org Bacteria can develop resistance by acquiring mutations in the ribosomal RNA (rRNA) or ribosomal proteins, which reduces the binding affinity of the drug to its target site.

In the case of the closely related compound Tetracenomycin X (TcmX), which also inhibits protein synthesis, specific mutations in the 23S rRNA of Escherichia coli have been shown to confer resistance. biorxiv.org Cryogenic electron microscopy studies have revealed that TcmX binds within the nascent polypeptide exit tunnel of the ribosome. biorxiv.org This binding site is distinct from many other ribosome-targeting antibiotics, suggesting a lower potential for cross-resistance. biorxiv.org Mutations at key residues within this tunnel can disrupt the interaction between the drug and the ribosome, allowing protein synthesis to proceed even in the presence of the antibiotic. biorxiv.org

Table 2: Experimentally Identified rRNA Mutations Conferring Resistance to Tetracenomycin X

| Organism | Ribosomal Component | Mutation Site(s) | Impact on Antibiotic Action | Reference |

|---|---|---|---|---|

| Escherichia coli | 23S rRNA | U1782 | Confers resistance by altering the drug-binding site within the nascent polypeptide exit tunnel. | biorxiv.org |

| Escherichia coli | 23S rRNA | U2586 | Confers resistance by altering the drug-binding site within the nascent polypeptide exit tunnel. | biorxiv.org |

A third major mechanism of resistance involves the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. mdpi.com While this is a well-documented strategy for many classes of antibiotics, such as the hydrolysis of β-lactams by β-lactamases, specific examples directly related to this compound resistance in non-producing organisms are less characterized.

However, enzymes capable of modifying the tetracenomycin scaffold exist. For instance, in the producing organism Streptomyces glaucescens, the enzyme this compound oxygenase (TcmG) is responsible for the triple-hydroxylation of this compound to produce Tetracenomycin C as part of the biosynthetic pathway. This demonstrates that the molecule is susceptible to enzymatic modification. While this specific reaction is part of biosynthesis, the acquisition of an enzyme with similar catalytic activity by a susceptible bacterium could theoretically serve as a resistance mechanism. The clinical relevance of enzymatic inactivation for the broader tetracycline class has been considered minimal compared to efflux and ribosomal protection, but it remains a potential resistance strategy.

Target Modification or Protection (e.g., Ribosomal RNA Mutations)

Genetic Determinants of Resistance and Their Dissemination in Microbial Populations

The genetic basis for antibiotic resistance is frequently linked to mobile genetic elements (MGEs), such as plasmids and transposons, which can be transferred between different bacteria through horizontal gene transfer. srce.hr This process allows for the rapid dissemination of resistance genes throughout microbial populations, even across species barriers. srce.hr

For tetracyclines, resistance genes are commonly found on transmissible elements. Efflux pump genes are often located on plasmids, while genes for ribosomal protection proteins have been identified on both plasmids and conjugative transposons. Genome mining studies have revealed that tetracycline biosynthetic gene clusters often contain a characteristic pair of resistance genes: a transcriptional regulator (from the tetR or marR family) and a drug transporter gene (such as tetA). The presence of tetracenomycin resistance genes has been noted in environmental samples from diverse locations, including soil and the gut microbiomes of wildlife, suggesting a broad environmental reservoir of these determinants. The transfer of these genes is a critical factor in the spread of resistance. For example, some conjugative transposons found in Bacteroides are stimulated by the presence of tetracycline, which not only selects for resistant bacteria but also actively promotes the transfer of the resistance gene itself.

Table 3: Genetic Elements Associated with Tetracycline/Tetracenomycin Resistance

| Genetic Element | Description | Mechanism of Dissemination | Associated Resistance Genes |

|---|---|---|---|

| Plasmids | Extrachromosomal, self-replicating DNA molecules. | Horizontal Gene Transfer (Conjugation) | Efflux pumps (tet genes), enzymatic modification genes. srce.hr |

| Transposons | "Jumping genes" that can move from one location to another within or between genomes. | Can be carried on plasmids or integrated into the chromosome. | Ribosomal protection proteins, efflux pumps. |

| Integrons | Genetic platforms that capture and express gene cassettes. | Often found within transposons and plasmids. | Can carry cassettes with various resistance genes. srce.hr |

| Resistance Gene Clusters | Co-localized genes for resistance and its regulation. | Often found in antibiotic-producing organisms and can be transferred. | tetR/marR regulators and transporter genes. |

Strategies to Overcome or Circumvent Microbial Resistance to this compound in Research Contexts

Overcoming antibiotic resistance is a central goal in antimicrobial research. For this compound and related compounds, several strategies are being explored in research settings to circumvent or combat resistance mechanisms.

One promising approach is structure-guided drug design . Although tetracenomycins have shown some cytotoxicity against human cell lines, their unique binding site on the bacterial ribosome presents an opportunity. biorxiv.org By understanding the precise molecular interactions between the drug and the bacterial ribosome versus the human ribosome, it may be possible to design derivatives with enhanced specificity and affinity for the bacterial target, thereby increasing potency while reducing off-target effects. biorxiv.org

Another strategy is the use of efflux pump inhibitors (EPIs) . Since efflux is a major mechanism of resistance, combining this compound with a compound that blocks the activity of these pumps could restore its effectiveness in resistant strains. This approach aims to increase the intracellular concentration of the antibiotic to a level where it can effectively inhibit its target.

Finally, genetic and metabolic engineering of the tetracenomycin scaffold offers a path to novel analogs with improved properties. For example, modifying the glycosylation patterns of tetracenomycins has been shown to eliminate cytotoxicity in human cell lines. Creating a library of new derivatives through techniques like combinatorial biosynthesis could lead to the discovery of compounds that either evade existing resistance mechanisms or possess entirely new activities.

Table 4: Research Strategies to Mitigate Tetracenomycin Resistance

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Structure-Guided Design | Exploit differences between bacterial and human ribosomes to create more specific analogs. biorxiv.org | Increased potency against bacteria, reduced cytotoxicity, and circumvention of target-based resistance. |

| Efflux Pump Inhibitors (EPIs) | Block the active removal of the antibiotic from the bacterial cell. | Restore susceptibility in resistant strains that rely on efflux pumps. |

| Glycoengineering & Analogue Synthesis | Modify the chemical structure to alter biological activity and evade resistance. | Creation of novel compounds with improved therapeutic profiles, such as reduced toxicity or the ability to bypass resistance. |

Ecological and Environmental Significance of Tetracenomycin A2 Production

Role of Tetracenomycin A2 in Inter-Microbial Competition

This compound is a member of the tetracenomycin family of antibiotics, which are known for their antibacterial properties. These compounds are classified as polyketides, a large group of secondary metabolites with diverse structures and functions. mdpi.com The production of such antibiotics is a key strategy employed by microorganisms, particularly soil-dwelling bacteria like Streptomyces, to compete with other microbes for limited resources and space.

The antibacterial activity of this compound and its derivatives is a critical factor in its ecological role. It exhibits inhibitory action against various bacteria by interfering with fundamental cellular processes. This chemical warfare, a form of interference competition, allows the producing organism to suppress the growth of neighboring microorganisms, thereby gaining a competitive advantage.

Research has shown that tetracenomycins, in general, display moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action for tetracenomycins involves binding to a unique site in the polypeptide exit tunnel of the large ribosomal subunit, which in turn prevents the elongation of nascent RNA. This distinct binding site means that there is no cross-resistance with other classes of antibiotics that also target the ribosome, such as macrolides, highlighting its unique role in microbial antagonism.

The production of this compound and other secondary metabolites is often triggered by the presence of competing microbes. researchgate.net Co-culturing of microbial strains can activate the production of compounds that are not synthesized in monocultures, suggesting that inter-microbial interactions are a significant driver for the expression of antibiotic biosynthetic gene clusters. researchgate.net This phenomenon underscores the importance of this compound as a weapon in the complex and competitive microbial communities found in natural ecosystems.

Biosynthetic Expression in Natural Ecosystems and Environmental Factors Affecting Production

The biosynthesis of this compound is a complex process orchestrated by a suite of enzymes encoded in a gene cluster. As a secondary metabolite, its production is not essential for the primary growth of the producing organism but plays a crucial role in its survival and interaction with the environment. In their natural habitat, microorganisms are often faced with nutrient limitations and competition, which are environmental cues that can trigger the production of secondary metabolites like this compound. researchgate.net

The expression of the tetracenomycin biosynthetic gene cluster is influenced by various environmental factors. Nutrient availability, such as the type and concentration of carbon and nitrogen sources, can significantly impact the production of polyketides. researchgate.net For instance, the presence of specific sugars can influence the final structure of the tetracenomycin molecule through glycosylation, a process that can alter its biological activity.

The physical and chemical conditions of the environment, such as pH and temperature, also play a role. For example, the enzyme this compound oxygenase, which is involved in the conversion of this compound to Tetracenomycin C, has an optimal pH range of 9.0-9.5. This suggests that the production of specific tetracenomycin derivatives can be favored under certain alkaline conditions.

Furthermore, the intricate network of interactions within a microbial community can modulate the biosynthesis of this compound. The presence of other microorganisms can induce the expression of "silent" biosynthetic gene clusters, leading to the production of novel compounds or increased yields of existing ones. researchgate.net This highlights the dynamic nature of secondary metabolism in response to the biotic environment.

Evolutionary Perspectives on Tetracenomycin Biosynthesis and Resistance

The evolution of tetracenomycin biosynthesis is intertwined with the constant arms race between competing microorganisms. The genes responsible for producing these antibiotics are often clustered together, facilitating their transfer between different species through horizontal gene transfer. This allows for the rapid dissemination and evolution of antibiotic production capabilities within microbial populations.

The biosynthetic pathway of tetracenomycins involves a type II polyketide synthase (PKS) system, which is responsible for creating the core aromatic structure of the molecule. mdpi.com The modular nature of these PKS systems allows for a "mix and match" of enzymatic domains, leading to the generation of a diverse array of polyketide structures. This evolutionary flexibility enables microbes to produce novel antibiotic variants to overcome resistance mechanisms in competing bacteria.

From an evolutionary standpoint, the development of resistance mechanisms is a direct response to the selective pressure exerted by antibiotics like this compound. Bacteria have evolved various strategies to counteract the effects of antibiotics, including modifying the antibiotic target, enzymatic inactivation of the antibiotic, or actively pumping the antibiotic out of the cell. The unique binding site of tetracenomycins on the ribosome presents a different challenge for the evolution of resistance compared to other ribosome-targeting antibiotics.

The continuous evolution of both antibiotic biosynthesis and resistance mechanisms drives the diversification of secondary metabolites in nature. This co-evolutionary dynamic ensures a perpetual source of novel chemical structures with potent biological activities, which is of significant interest for the discovery of new drugs.

Advanced Methodologies for the Study of Tetracenomycin A2

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Studies

High-resolution spectroscopy is fundamental to defining the intricate molecular architecture of Tetracenomycin A2 and its derivatives. These methods provide insights into atomic connectivity, three-dimensional shape, and interactions with biological targets.

Application of Advanced NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like this compound in solution. weebly.com Advances in NMR technology, including high-field magnets and cryogenic probes, have significantly enhanced sensitivity and resolution, which is crucial for analyzing complex structures. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, while two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms.

For instance, the structure of novel Tetracenomycin congeners has been successfully elucidated by combining 1D and 2D NMR data. These analyses help in piecing together the polyketide backbone and identifying the positions of various functional groups. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the through-space proximity of atoms, providing crucial data for conformational analysis and understanding the molecule's three-dimensional shape in solution.

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography offers an unparalleled, high-resolution view of molecules in their solid, crystalline state. This technique has been pivotal in understanding the interactions between antibiotics and their biological targets. In the context of this compound, X-ray crystallography has been instrumental in studying the enzymes involved in its biosynthesis.

A notable example is the crystallization and preliminary X-ray analysis of this compound oxygenase (TcmG), the enzyme that catalyzes the hydroxylation of this compound to form Tetracenomycin C. The study reported the crystallization of TcmG in two different space groups, with data collected to resolutions of 4.5 and 4.2 Å, respectively. Such structural data is vital for understanding the enzyme's catalytic mechanism and substrate specificity. Furthermore, crystal structures of homologous monooxygenases, like ActVA-Orf6, involved in the biosynthesis of other polyketides, provide insights into the active site architecture and the mechanism of oxygenation, which can be extrapolated to the Tetracenomycin system. These structural studies are crucial for efforts in bioengineering and creating novel polyketide analogs.

Mass Spectrometry-Based Approaches for Pathway Intermediates, Metabolomics, and Interactions

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it indispensable for identifying and quantifying molecules in complex biological samples. currenta.de In the study of this compound, MS is applied in various capacities, from verifying molecular formulas to tracing biosynthetic pathways.

High-resolution mass spectrometry (HRMS) is routinely used to determine the precise molecular formula of this compound and its analogs. This is often one of the first steps in the characterization of a newly isolated compound. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides clues about the molecule's substructures.

In the realm of metabolomics, which is the comprehensive study of all small molecules in a biological system, MS-based approaches are powerful tools for identifying intermediates in the this compound biosynthetic pathway. By comparing the metabolic profiles of wild-type producing strains with those of mutant strains where specific biosynthetic genes have been knocked out, researchers can identify accumulated intermediates and deduce the function of the disabled gene. For example, the inactivation of glycosyltransferase genes in a producing strain led to the isolation and characterization of novel aglycone intermediates. This approach, often coupled with liquid chromatography (LC-MS), allows for the separation and identification of a wide array of metabolites from a single fermentation culture.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where a molecule like this compound localizes within a cell and how it interacts with its target is crucial for elucidating its mechanism of action. Advanced imaging techniques provide the means to visualize these processes at a subcellular level.

While specific studies on the subcellular imaging of this compound are not extensively detailed in the provided context, the principles of advanced imaging can be applied. Techniques like fluorescence microscopy could be utilized by tagging this compound with a fluorescent probe, although this requires careful chemical modification to not disrupt its biological activity. The inherent fluorescence of some tetracenomycin compounds might also be exploited for imaging purposes.

More advanced methods like imaging mass spectrometry (IMS) could potentially map the spatial distribution of this compound and its metabolites within microbial colonies or in tissues without the need for labeling. Other powerful techniques for studying microbial communities and their chemical interactions include laser scanning microscopy (LSM) and scanning transmission X-ray microscopy (STXM), which allow for in situ analysis of biofilm structures and composition. These methods could reveal how this compound is distributed within its producing organism, Streptomyces, and how it might interact with other microorganisms in its environment.

Computational Chemistry and Molecular Modeling for Mechanism Prediction and Analog Design

Computational chemistry and molecular modeling have become essential tools for complementing experimental data and providing predictive insights into the behavior of molecules like this compound. These methods can be used to predict structures, understand reaction mechanisms, and guide the design of new, potentially more effective analogs.

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a ligand (like this compound or its precursors) to a protein target. For example, docking studies have been used to investigate how intermediates of the tetracenomycin pathway fit into the active site of cyclizing enzymes (aromatase/cyclases or ARO/CYC). These studies help to rationalize the observed cyclization patterns and stereochemistry in the biosynthesis of the polyketide core. By understanding the specific interactions between the substrate and the enzyme's active site residues, researchers can predict how modifications to the substrate or the enzyme might alter the final product.

Q & A

Q. What experimental methods are most reliable for elucidating the biosynthesis pathway of Tetracenomycin A2?

To investigate biosynthesis, researchers often combine isotopic labeling (e.g., -acetate) with gene cluster analysis. For example, heterologous expression of putative polyketide synthase (PKS) genes in Streptomyces hosts can confirm enzymatic activity. Analytical techniques like HPLC-MS and NMR are critical for tracking intermediate metabolites . A validated approach includes:

- Gene knockout : Disrupting candidate genes in the cluster to observe pathway perturbations.

- LC-HRMS : Mapping isotopic incorporation patterns to trace precursor utilization.

- Comparative metabolomics : Contrasting wild-type and mutant strains to identify pathway-specific metabolites.

Q. How can researchers validate the structural characterization of this compound?

Structural validation requires multimodal spectroscopic

- X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals.

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon connectivity, particularly for complex aromatic systems.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ) with <2 ppm error. Discrepancies in spectral data should prompt re-isolation or alternative derivatization strategies to rule out impurities .

Q. What in vitro assays are suitable for assessing this compound’s antimicrobial activity?

Standardized protocols include:

- Broth microdilution (CLSI guidelines) : Determines minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus).

- Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects.

- Synergy testing : Combines this compound with β-lactams or glycopeptides to identify enhanced efficacy. Controls must include resistant strains (e.g., methicillin-resistant S. aureus [MRSA]) and reference antibiotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Conflicting data on targets (e.g., DNA intercalation vs. protein synthesis inhibition) require:

- Target identification : Use in vitro translation assays with bacterial ribosomes to confirm inhibition of elongation factors (EF-Tu/EF-G).

- Cross-resistance profiling : Test against strains resistant to known antibiotics (e.g., tetracyclines, aminoglycosides).

- Structural docking : Model interactions between this compound and ribosomal subunits (e.g., 50S vs. 30S) using cryo-EM data. Discrepancies may arise from assay conditions (e.g., Mg concentrations affecting ribosomal stability) .

Q. What strategies optimize the yield of this compound in heterologous expression systems?

Key methodological considerations:

- Promoter engineering : Replace native promoters with inducible systems (e.g., tipA for thiostrepton induction) to bypass regulatory bottlenecks.

- Precursor supplementation : Add methylmalonyl-CoA or malonyl-CoA to culture media.

- Co-culture fermentation : Pair production hosts with helper strains that supply missing precursors (e.g., E. coli for S-adenosylmethionine). Yield improvements should be quantified via LC-UV and correlated with transcriptomic data (RNA-seq) of PKS genes .

Q. How can researchers design experiments to assess this compound’s efficacy in biofilm-disrupting applications?

A robust workflow includes:

- Biofilm models : Use in vitro assays with Pseudomonas aeruginosa or Candida albicans on abiotic surfaces (e.g., peg lids).

- Confocal microscopy : Quantify biofilm biomass reduction using LIVE/DEAD staining.

- Transcriptomic profiling : Compare gene expression in biofilm vs. planktonic cells post-treatment (e.g., downregulation of algD in P. aeruginosa). Statistical validation requires ≥3 biological replicates and ANOVA with post-hoc tests .

Q. What computational approaches predict this compound’s interaction with efflux pumps in multidrug-resistant bacteria?

Combine:

- Molecular dynamics (MD) simulations : Model binding affinity to AcrB/TolC pumps in E. coli.

- Machine learning : Train classifiers on known efflux substrates using molecular descriptors (e.g., logP, polar surface area).

- Fluorescence-based assays : Measure intracellular accumulation using ethidium bromide or Hoechst 33342. Cross-validate predictions with knockout strains (e.g., ΔacrB) to confirm pump specificity .

Methodological Best Practices

- Data contradiction analysis : Follow PRISMA guidelines for systematic reviews to synthesize conflicting results. Use funnel plots to assess publication bias .

- Experimental reproducibility : Document instrument parameters (e.g., NMR shimming, HPLC gradient profiles) and raw data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.